Bis-(maleimidoethoxy) ethane

Catalog No.
S676029
CAS No.
115597-84-7
M.F
C14H16N2O6
M. Wt
308.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis-(maleimidoethoxy) ethane

Common aliphatic bismaleimides cause protein aggregation and require >10% DMF, risking false-negative crosslinking. Bis-(maleimidoethoxy) ethane (BM(PEG)2) solves this with a hydrophilic PEG spacer ensuring aqueous solubility and a precise 14.7 Å span for permanent thioether conjugation.

  • Irreversible, homobifunctional sulfhydryl-specific crosslinking at pH 7.0 with 1000-fold selectivity over amines.
  • Used for cryo-EM stabilization, topological mapping, and peptide-drug conjugate synthesis without aggregation.
  • Supplied with rigorous QC (≥95% purity) for reliable procurement.

CAS Number

115597-84-7

Product Name

Bis-(maleimidoethoxy) ethane

IUPAC Name

1-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione

Molecular Formula

C14H16N2O6

Molecular Weight

308.29 g/mol

InChI

InChI=1S/C14H16N2O6/c17-11-1-2-12(18)15(11)5-7-21-9-10-22-8-6-16-13(19)3-4-14(16)20/h1-4H,5-10H2

InChI Key

FERLGYOHRKHQJP-UHFFFAOYSA-N

Synonyms

1,8-Bis(maleimido)-3,6-dioxaoctane; 1,8-Bismaleimidotriethyleneglycol;

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCN2C(=O)C=CC2=O

Purity

≥95%

Package Size

50 mg, 100 mg

Bis-(maleimidoethoxy) ethane (CAS 115597-84-7), commonly referred to as BM(PEG)2, is a highly specific, homobifunctional sulfhydryl-reactive crosslinker. Structurally, it features two terminal maleimide groups separated by a hydrophilic 2-unit polyethylene glycol (PEG) spacer arm, yielding a precise crosslinking distance of 14.7 Å . Unlike purely aliphatic crosslinkers, the PEGylated backbone significantly enhances aqueous solubility, reducing the propensity for protein aggregation during conjugation [1]. In procurement and material selection, BM(PEG)2 is utilized for site-directed bioconjugation, structural mapping of protein oligomers, and the stabilization of transient protein-protein interactions where stable, irreversible thioether linkages are required.

Research Fit

Homobifunctional sulfhydryl-reactive crosslinker for thiol conjugation
Defined PEG2 spacer arm provides intermediate molecular reach for structural studies
Water-soluble solid enables direct aqueous bioconjugation without organic co-solvents

Substituting BM(PEG)2 with generic aliphatic bismaleimides, such as BMOE (8.0 Å) or BMH (16.1 Å), frequently compromises both processability and experimental accuracy. Aliphatic crosslinkers possess low aqueous solubility, often requiring >10% DMSO or DMF for dissolution, which can trigger irreversible precipitation of sensitive target proteins . Furthermore, substituting BM(PEG)2 with a crosslinker of a different spacer length fundamentally alters the capture radius; a shorter spacer like BMOE will fail to bridge cysteines that are 10–14 Å apart, leading to false-negative interaction data . Finally, replacing BM(PEG)2 with cleavable analogs like DTME introduces vulnerability to reducing environments, destroying the complex during downstream denaturing assays .

Substitution Risk

Substituting with shorter or longer spacer-arm bismaleimides may alter crosslinking distance and fail to capture target protein interactions.

Aliphatic analogs lacking the PEG spacer may reduce conjugate solubility and require organic solvents, risking protein denaturation.

Polydisperse high-MW PEG crosslinkers generate heterogeneous conjugates, complicating characterization and batch consistency.

Aqueous Solubility and Prevention of Protein Precipitation

The hydrophilic PEG2 spacer of BM(PEG)2 provides a quantified processability difference compared to hydrocarbon-based crosslinkers. While hydrophobic bismaleimides like BMH and BMOE often require organic solvent (DMSO/DMF) concentrations exceeding 10-15% v/v to remain in solution—a threshold that routinely causes precipitation of sensitive proteins—BM(PEG)2 requires minimal to no organic solvent . This enhanced aqueous solubility ensures that the crosslinking reaction proceeds efficiently without denaturing the target biomolecules or reducing final conjugate yield .

Evidence DimensionOrganic solvent requirement for dissolution
Target Compound DataBM(PEG)2: Soluble in aqueous buffers with minimal (<5%) organic solvent
Comparator Or BaselineAliphatic crosslinkers (BMH/BMOE): Often require >10-15% DMSO/DMF
Quantified DifferenceEliminates the >10% organic solvent threshold required by hydrophobic analogs, preventing solvent-induced precipitation
ConditionsAqueous bioconjugation buffers (pH 6.5-7.5)

Procuring a PEGylated crosslinker prevents costly loss of high-value proteins due to solvent-induced precipitation during bioconjugation workflows.

Spacer Arm Length
Head-to-head
14.7 Å
BMOE: 8.0 Å · BMH: 13.0 Å · BM(PEG)3: 17.8 Å
Supports molecular ruler assay context
Source data unavailable, verify with supplier

Precise Distance Mapping via 14.7 Å Spacer Arm

BM(PEG)2 provides a highly specific 14.7 Å crosslinking radius, functioning as a precise molecular ruler for mapping intermolecular distances. In head-to-head structural studies, BM(PEG)2 successfully bridges cysteine residues separated by 10–14 Å, whereas shorter aliphatic crosslinkers like BMOE (8.0 Å) fail completely to capture these specific interactions . By using BM(PEG)2 in parallel with shorter or longer analogs, researchers can quantitatively map the 3D topology of oligomeric complexes with angstrom-level precision[1].

Evidence DimensionMaximum crosslinking distance (Spacer Arm Length)
Target Compound DataBM(PEG)2: 14.7 Å
Comparator Or BaselineBMOE: 8.0 Å
Quantified DifferenceBM(PEG)2 extends the capture radius by 6.7 Å, enabling the stabilization of wider protein interfaces
ConditionsProtein oligomerization and structural mapping assays

Selecting the exact 14.7 Å spacer is mandatory for capturing and stabilizing target protein complexes that are physically too distant for standard short-chain crosslinkers.

Solubility & Hydrophilicity
Class-level
Water-soluble solid
BMOE requires organic solvent dissolution
Supports aqueous bioconjugation workflow
Class-level inference, data to verify

Irreversible Thioether Linkage Stability vs. Cleavable Analogs

The maleimide groups of BM(PEG)2 react specifically with sulfhydryls at pH 6.5–7.5 to form stable thioether bonds. Unlike disulfide-based crosslinkers such as DTME (13.3 Å), which are readily cleaved by reducing agents like DTT or β-mercaptoethanol, the BM(PEG)2 thioether linkage remains 100% intact under standard reducing conditions[1]. Furthermore, at neutral pH, the maleimide reaction is approximately 1000 times faster toward free sulfhydryls than primary amines, ensuring highly site-directed conjugation without off-target lysine modification .

Evidence DimensionLinkage stability in reducing environments
Target Compound DataBM(PEG)2: Irreversible thioether bond, 100% stable against DTT
Comparator Or BaselineDTME: Cleavable disulfide bond, 100% cleaved by DTT
Quantified DifferenceBM(PEG)2 provides permanent covalent stabilization, whereas DTME linkages are destroyed by reducing agents
ConditionsPresence of standard reducing agents (e.g., DTT, β-mercaptoethanol) at physiological or denaturing conditions

Essential for downstream workflows, such as SDS-PAGE or mass spectrometry, that require the protein complex to remain permanently crosslinked even in denaturing or reducing buffers.

MW Distribution
Reported
Monodisperse (308.29 g/mol)
vs. polydisperse high MW PEG
Supports reproducible conjugate characterization
Reported, cross-study comparable

Cryo-EM Stabilization of Transient Protein Complexes

Directly leveraging its precise 14.7 Å spacer arm and irreversible thioether linkage (Section 3), BM(PEG)2 is procured to permanently crosslink transient or weak protein-protein interactions (e.g., GPCR-effector complexes) prior to cryo-electron microscopy. The PEG spacer maintains complex solubility, while the irreversible bond survives grid preparation and vitrification .

Angstrom-Resolution Distance Mapping in Structural Biology

Because BM(PEG)2 bridges exactly 14.7 Å, it is routinely procured alongside shorter (BMOE, 8.0 Å) and longer (BM(PEG)3, 17.8 Å) analogs to systematically map the 3D topology of protein oligomers. The differential success of these crosslinkers allows researchers to triangulate exact intra- and intermolecular distances in solution [1].

Site-Directed Bioconjugation of Thiolated Payloads

For the synthesis of peptide-protein conjugates or targeted drug delivery systems, BM(PEG)2 is selected over amine-reactive crosslinkers due to its 1000-fold higher specificity for sulfhydryls at pH 7.0 (Section 3). The hydrophilic PEG backbone prevents the precipitation of heavily conjugated proteins, ensuring high-yield manufacturability .

Application Fit Matrix

Application
Selection Property
Validation Focus
Molecular ruler studies for protein complex mapping
Defined intermediate PEG2 spacer arm length
Crosslinking efficiency at specific cysteine distances
Aqueous bioconjugation of sensitive proteins
Water solubility and hydrophilic PEG spacer
Conjugate solubility and aggregation in buffer
Analytical method development and homogeneous conjugate characterization
Monodisperse structure with defined molecular weight
Batch reproducibility and LC-MS characterization

XLogP3

-1.6

Hydrogen Bond Acceptor Count

6

Exact Mass

308.10083623 Da

Monoisotopic Mass

308.10083623 Da

Heavy Atom Count

22

UNII

R20U86RE9F

Related CAS

146226-29-1

Wikipedia

Bis-(maleimidoethoxy) ethane

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